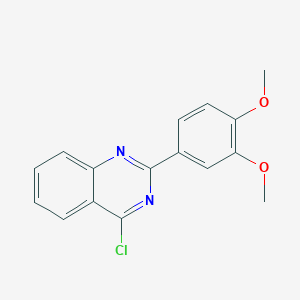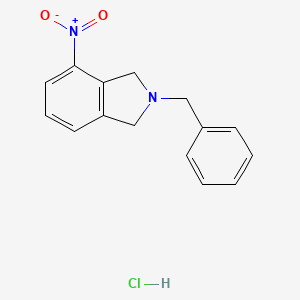![molecular formula C15H7N3O4 B11835222 5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione](/img/structure/B11835222.png)
5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-ニトロ-11,17-ジアザテトラシクロ[8.7.0.02,7.011,16]ヘプタデカ-1(10),2(7),3,5,12,14,16-ヘプタエン-8,9-ジオンは、独特のテトラシクリック構造を特徴とする複雑な有機化合物です。
合成法
合成ルートと反応条件
5-ニトロ-11,17-ジアザテトラシクロ[8.7.0.02,7.011,16]ヘプタデカ-1(10),2(7),3,5,12,14,16-ヘプタエン-8,9-ジオンの合成は、通常、複数段階の有機反応を伴います。プロセスは、多くの場合、中間体の調製から始まり、その後、制御された条件下で環化反応が行われます。これらの反応で使用される一般的な試薬には、ニトロ化合物、ジアゾ化剤、およびテトラシクリック構造の形成を促進するさまざまな触媒が含まれます。
工業生産法
この化合物の工業生産には、収率と純度を高めるために最適化された反応条件を使用する大規模合成が関与する場合があります。連続フロー合成や自動反応器の使用などの技術は、生産プロセスの効率とスケーラビリティを向上させることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include nitro compounds, diazotizing agents, and various catalysts to facilitate the formation of the tetracyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
反応の種類
5-ニトロ-11,17-ジアザテトラシクロ[8.7.0.02,7.011,16]ヘプタデカ-1(10),2(7),3,5,12,14,16-ヘプタエン-8,9-ジオンは、さまざまな化学反応を起こし、これには以下が含まれます。
酸化: ニトロ基は、ニトロソまたは他のより高い酸化状態の化合物に変換できます。
還元: ニトロ基は、触媒の存在下で水素ガスなどの還元剤を使用してアミノ基に還元できます。
置換: この化合物は求核置換反応を起こし、ニトロ基が他の官能基で置換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や触媒的水素化などの還元剤が一般的に使用されます。
置換: 水酸化ナトリウム (NaOH) やその他の強塩基などの試薬は、置換反応を促進できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ニトロ基の還元は通常アミン誘導体を生成しますが、酸化はさまざまなニトロソまたはニトロ誘導体を生成する可能性があります。
科学研究における用途
5-ニトロ-11,17-ジアザテトラシクロ[8.7.0.02,7.011,16]ヘプタデカ-1(10),2(7),3,5,12,14,16-ヘプタエン-8,9-ジオンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における前駆体として使用されます。
生物学: 抗菌や抗癌特性など、潜在的な生物活性について研究されています。
医学: 特に新規薬剤の開発における潜在的な治療用途について調査されています。
産業: 独自の特性を持つ特殊化学薬品や材料の生産に使用されます。
科学的研究の応用
5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
5-ニトロ-11,17-ジアザテトラシクロ[8.7.0.02,7.011,16]ヘプタデカ-1(10),2(7),3,5,12,14,16-ヘプタエン-8,9-ジオンの作用機序は、特定の分子標的と経路との相互作用を伴います。ニトロ基は酸化還元反応を起こし、生物学的分子と相互作用する可能性のある反応性中間体を生成します。これらの相互作用は、酵素阻害または活性化などの細胞プロセスを変調し、さまざまなシグナル伝達経路に影響を与える可能性があります。
類似化合物の比較
類似化合物
- 5,6,14-トリヒドロキシ-8,17-ジオキサテトラシクロ[8.7.0.02,7.011,16]ヘプタデカ-1(10),2(7),3,5,11(16),12,14-ヘプタエン-9-オン
- N-[(9E)-8,10,17-トリアザテトラシクロ[8.7.0.02,7.011,16]ヘプタデカ-1(17),2,4,6,11(16),12,14-ヘプタエン-9-イリデン]ベンザミド
- 5,6-ジメトキシ-9-(フェニルメチル)-9,11,17-トリアザテトラシクロ[8.7.0.02,7.011,16]ヘプタデカ-1(10),2(7),3,5,12,14,16-ヘプタエン-8-オン
独自性
5-ニトロ-11,17-ジアザテトラシクロ[8.7.0.02,7.011,16]ヘプタデカ-1(10),2(7),3,5,12,14,16-ヘプタエン-8,9-ジオンは、明確な化学反応性と潜在的な生物活性を付与する特定のニトロおよびジアザ官能基のために、ユニークです。そのテトラシクリック構造も他の類似の化合物とは異なり、さまざまな用途で利用できるユニークな立体および電子特性を提供します。
類似化合物との比較
Similar Compounds
- 5,6,14-trihydroxy-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one
- N-[(9E)-8,10,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,11(16),12,14-heptaen-9-ylidene]benzamide
- 5,6-dimethoxy-9-(phenylmethyl)-9,11,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaen-8-one
Uniqueness
5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione is unique due to its specific nitro and diaza functional groups, which confer distinct chemical reactivity and potential biological activity. Its tetracyclic structure also differentiates it from other similar compounds, providing unique steric and electronic properties that can be exploited in various applications.
特性
分子式 |
C15H7N3O4 |
|---|---|
分子量 |
293.23 g/mol |
IUPAC名 |
5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione |
InChI |
InChI=1S/C15H7N3O4/c19-14-10-7-8(18(21)22)4-5-9(10)12-13(15(14)20)17-6-2-1-3-11(17)16-12/h1-7H |
InChIキー |
SIQNPNRHNKQHFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC3=C(N2C=C1)C(=O)C(=O)C4=C3C=CC(=C4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 8-(aminomethyl)-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B11835141.png)
![3-methyl-2-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrazol-5-one](/img/structure/B11835143.png)

![(2R,3R,4S,5R)-2-(6-Amino-4-methoxy-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11835166.png)
![5-Amino-1-(2,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11835171.png)






![2-Naphthalenol, 1-[[(4-ethoxyphenyl)imino]methyl]-](/img/structure/B11835220.png)


